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Compound Name: 4-Methoxyquinolin-2-amine

CAS No.: 42712-65-2

Cat. No.: B1623848

Get Quote

Executive Summary: The "Locked" vs. The
"Chameleon"
In the landscape of quinoline-based drug discovery, 4-Methoxyquinolin-2-amine and 4-

Hydroxyquinolin-2-amine represent two chemically distinct tools derived from the same

scaffold. While they share the 2-aminoquinoline core, their behavior at the 4-position dictates

divergent physicochemical and biological profiles.

4-Methoxyquinolin-2-amine is the "Locked" variant. The O-methylation prevents

tautomerization, fixing the aromatic structure. It offers superior lipophilicity, membrane

permeability, and stable fluorescence, making it an ideal probe or hydrophobic

pharmacophore.

4-Hydroxyquinolin-2-amine is the "Chameleon". It exists in a dynamic tautomeric equilibrium

with 2-amino-4-quinolone. This duality allows it to act as a versatile hydrogen bond
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donor/acceptor in enzyme active sites (e.g., kinases, topoisomerases) but complicates

purification and solubility.[1]

This guide provides a rigorous comparison to assist researchers in selecting the optimal

scaffold for medicinal chemistry and probe development.

Part 1: Structural Dynamics & Tautomerism
The defining difference between these two compounds is the capacity for proton transfer.

The Tautomeric Equilibrium (4-Hydroxy)
4-Hydroxyquinolin-2-amine does not exist as a static phenol. In solution, it undergoes rapid

proton transfer between the oxygen and the ring nitrogen (N1), heavily favoring the 4-quinolone

(keto) form in polar solvents and the solid state. This "chameleon" nature allows it to adapt its

electrostatic surface to binding pockets but results in high lattice energy and poor solubility.

The Fixed Aromatic System (4-Methoxy)
Methylation of the oxygen "locks" the system into the enol ether form. This forces the pyridine

ring to remain aromatic, preventing the formation of the amide-like 4-quinolone structure. This

modification significantly lowers the melting point and increases solubility in organic solvents.

Visualization: Tautomeric Pathways
The following diagram illustrates the dynamic equilibrium of the hydroxy variant versus the

static nature of the methoxy variant.
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Caption: The 4-hydroxy variant oscillates between enol and keto forms (left), while O-

methylation (right) locks the aromatic enol ether structure.[1]
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Part 2: Physicochemical Performance Profile
The structural "lock" dramatically alters physical properties. 4-Methoxyquinolin-2-amine is a

superior choice for applications requiring organic solubility or fluorescence, while the 4-Hydroxy

variant is suited for aqueous-interface binding.

Property
4-Methoxyquinolin-2-
amine

4-Hydroxyquinolin-2-amine

CAS Number 66969-81-1 (Generic) 56972-29-4 (Hydrate)

Molecular Weight 174.20 g/mol 160.17 g/mol

LogP (Lipophilicity) ~1.8 - 2.1 (High Permeability) ~0.5 - 0.9 (Low Permeability)

H-Bond Donors 1 (Exocyclic -NH₂)
2 (Exocyclic -NH₂ + Ring -

NH/OH)

H-Bond Acceptors 3 (Ring N, -OMe, -NH₂) 2 (Ring N/O, -NH₂)

Solubility (Water) Low (< 1 mg/mL) Moderate (pH dependent)

Solubility (DCM/EtOAc) High Very Low (Insoluble)

Melting Point ~170°C >300°C (Decomposition)

Fluorescence
High Quantum Yield

(Blue/Green)

Weak/Quenched (ESIPT

dependent)

Fluorescence Characteristics[3][4][5][6]
4-Methoxy: Exhibits strong fluorescence in aprotic solvents (e.g., acetonitrile, DMSO) due to

the electron-donating methoxy group pushing electron density into the conjugated system

without non-radiative decay pathways.

4-Hydroxy: Often exhibits weak fluorescence or dual-emission due to Excited-State

Intramolecular Proton Transfer (ESIPT). The proton on the oxygen (or nitrogen) can shift

upon excitation, quenching the signal or shifting the Stokes shift unpredictably.
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The synthesis of the 4-methoxy derivative typically proceeds through the 4-hydroxy (or 4-

chloro) intermediate.

Synthetic Workflow
The most robust route involves the Conrad-Limpach synthesis to generate the 4-hydroxy core,

followed by activation with POCl₃ and nucleophilic displacement with methoxide. Direct O-

methylation of the 4-hydroxy compound is possible but often yields N-methylated byproducts

(4-quinolones) due to the tautomeric equilibrium.
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Caption: Step-wise synthesis from aniline precursors. The 4-hydroxy intermediate is activated

via chlorination to ensure regioselective 4-methoxy formation.

Part 4: Experimental Protocols
Synthesis of 4-Hydroxyquinolin-2-amine (Precursor)
Note: Direct synthesis often yields the 2-hydroxy-4-amino isomer depending on conditions. The

protocol below targets the 2-amino-4-hydroxy scaffold via isatoic anhydride.

Reagents: Isatoic anhydride (1.0 eq), Ethyl cyanoacetate (1.1 eq), NaOH (1.1 eq),

Dioxane/Water.[1]

Procedure:

Dissolve isatoic anhydride in dioxane.

Add ethyl cyanoacetate and NaOH solution dropwise.

Reflux for 4 hours. The CO₂ evolution indicates decarboxylation.

Cool to room temperature and acidify with HCl to pH 4-5.

Workup: Filter the precipitate. This is often the cyano-intermediate. Hydrolyze with H₂SO₄

if necessary to yield the 2-amino-4-hydroxyquinoline.

Purification: Recrystallize from DMF/Ethanol. Solid will be high-melting (>300°C).[1]

Synthesis of 4-Methoxyquinolin-2-amine (from 4-Chloro)
Prerequisite: Convert 4-hydroxy to 4-chloro using POCl₃ (Standard Protocol).

Reagents: 4-Chloroquinolin-2-amine (1.0 eq), Sodium Methoxide (NaOMe, 5.0 eq), Dry

Methanol.

Procedure:

Step 1: Dissolve 4-chloroquinolin-2-amine in dry methanol in a round-bottom flask under

N₂ atmosphere.
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Step 2: Add NaOMe solution (25% in MeOH) slowly.

Step 3: Reflux the mixture for 12–16 hours. Monitor by TLC (DCM:MeOH 95:5).[1] The

starting material (Rf ~0.[1]6) should disappear, and a new polar spot (Rf ~0.[1]4) should

appear.[1][2][3]

Step 4: Quench by pouring onto ice-water.

Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and

concentrate.

Purification: Flash column chromatography (Hexane:EtOAc gradient).[1]

Validation: ¹H NMR should show a singlet at ~4.0 ppm (3H) for the methoxy group.[1]

Part 5: Biological Interface & Application
Binding Modes

4-Hydroxy (Donor/Acceptor): Mimics the xanthine or guanine base pairing.[1] It binds tightly

to pockets containing Asp/Glu residues (acceptors) or backbone amides (donors).[1] Critical

for: Kinase hinge binding, Bacterial DNA gyrase inhibition.

4-Methoxy (Acceptor Only): The methyl group sterically blocks the donor site.[1] It is used to

probe the "size" of the hydrophobic pocket. If activity is retained after methylation, the H-

bond donor was likely not essential for binding.

Pharmacokinetics (PK)
Permeability: 4-Methoxy derivatives show 5-10x higher passive permeability in PAMPA

assays due to the capped polar surface area (PSA).

Metabolism: The 4-OMe group is a site for metabolic "soft spots" (O-demethylation by

CYP450s), reverting it to the 4-hydroxy form in vivo. This must be considered during lead

optimization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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